![molecular formula C11H7BrF3NO3 B12898372 5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)- CAS No. 390424-24-5](/img/structure/B12898372.png)
5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is a synthetic organic compound characterized by the presence of a brominated hydroxybenzyl group and a trifluoromethyl-substituted oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzyl alcohol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Oxazole Ring: The brominated intermediate is then subjected to cyclization with a trifluoromethyl-substituted amide or nitrile under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3), thiourea, alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the brominated hydroxybenzyl group can facilitate interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chloro-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a chlorine atom instead of bromine.
4-(3-Bromo-4-methoxybenzyl)-2-(trifluoromethyl)oxazol-5-ol: Similar structure with a methoxy group instead of a hydroxyl group.
4-(3-Bromo-4-hydroxybenzyl)-2-(methyl)oxazol-5-ol: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
4-(3-Bromo-4-hydroxybenzyl)-2-(trifluoromethyl)oxazol-5-ol is unique due to the combination of the brominated hydroxybenzyl group and the trifluoromethyl-substituted oxazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
390424-24-5 |
|---|---|
Molekularformel |
C11H7BrF3NO3 |
Molekulargewicht |
338.08 g/mol |
IUPAC-Name |
4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C11H7BrF3NO3/c12-6-3-5(1-2-8(6)17)4-7-9(18)19-10(16-7)11(13,14)15/h1-3,17-18H,4H2 |
InChI-Schlüssel |
OQKZVUVEAGPUMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=C(OC(=N2)C(F)(F)F)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)

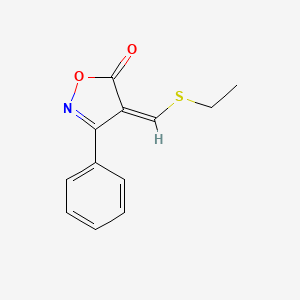
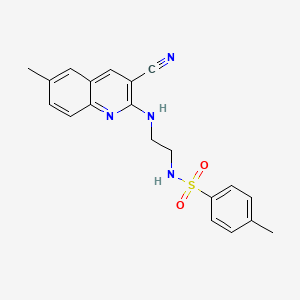
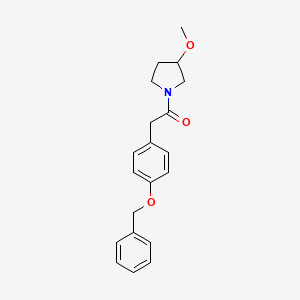
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
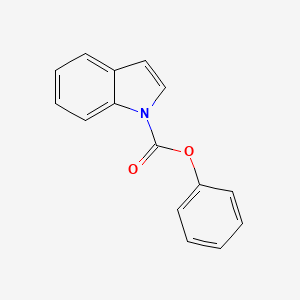
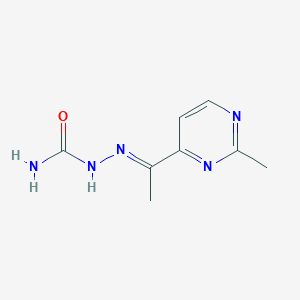

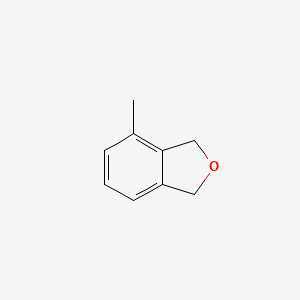
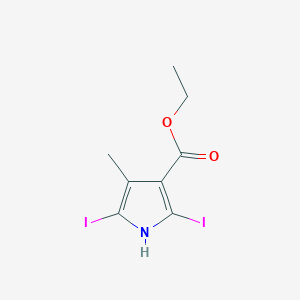
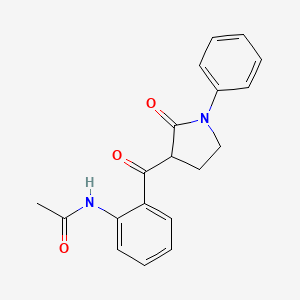
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
